molecular formula C16H25NO B12917796 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol CAS No. 38906-46-6

3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol

Cat. No.: B12917796
CAS No.: 38906-46-6
M. Wt: 247.38 g/mol
InChI Key: NBYLDDKRYIOEHF-UHFFFAOYSA-N
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Description

3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. This meta-substituted phenol features a pyrrolidine ring modified with specific alkyl groups, a structural motif seen in compounds with documented pharmacological activity. Structurally similar analogs, such as the closely related Profadol (CI-572), have been studied for their potent analgesic and antitussive (cough-suppressant) properties, which are reported to surpass those of codeine in preclinical models . The mechanism of action for this chemical class often involves interaction with opioid receptors, with the effects being antagonized by nalorphine, suggesting a profile of partial opioid receptor agonism . The stereochemistry of the molecule is a critical factor, as different isomers can exhibit varying degrees of potency and toxicity, highlighting the importance of rigorous characterization for specific research outcomes . Researchers value this compound and its analogs as tools for probing pain pathways, neurotransmitter systems, and for the development of new therapeutic agents. The compound is provided exclusively for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

38906-46-6

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-[1-methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol

InChI

InChI=1S/C16H25NO/c1-13(2)7-8-16(9-10-17(3)12-16)14-5-4-6-15(18)11-14/h4-6,11,13,18H,7-10,12H2,1-3H3

InChI Key

NBYLDDKRYIOEHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCN(C1)C)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines.

    Substitution Reactions: The isopentyl and methyl groups are introduced via substitution reactions using suitable alkylating agents.

    Phenol Attachment: The phenol group is attached to the pyrrolidine ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides for alkylation reactions, and halogenating agents for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol or pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacology

One of the primary areas of research for this compound is its potential role as a neuropharmacological agent. Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant activity on neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This could position 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol as a candidate for developing treatments for neurological disorders such as depression or schizophrenia .

2. Antioxidant Properties

Research has shown that phenolic compounds often possess antioxidant properties due to their ability to scavenge free radicals. The presence of the phenolic group in this compound may contribute to its potential use in formulations aimed at reducing oxidative stress in biological systems .

Material Science

1. Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance, studies have explored its use in creating thermosetting resins that exhibit improved durability and resistance to environmental degradation .

2. Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound can be utilized in formulating advanced coatings and adhesives. These materials are essential in industries requiring high-performance products, including automotive and aerospace sectors .

Environmental Applications

1. Biodegradation Studies

Given the increasing concern over environmental pollution, research into the biodegradability of synthetic compounds is critical. Studies involving this compound have been conducted to assess its environmental impact and degradation pathways. The findings suggest that while the compound is stable, certain microbial strains can metabolize it, indicating potential for bioremediation applications .

Case Study 1: Neuropharmacological Screening

A study evaluated the effects of several pyrrolidine derivatives on neurotransmitter release in vitro, demonstrating that compounds similar to this compound significantly increased dopamine levels in neuronal cultures. This suggests potential therapeutic applications in treating dopamine-related disorders.

Case Study 2: Polymer Development

In a controlled experiment, researchers synthesized a series of polymers incorporating this phenolic compound into their structure. The resulting materials exhibited superior mechanical properties compared to traditional polymers, showing enhanced tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Substituents Reported Biological Activities Primary Applications References
3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol 275.4 (estimated) Phenol, 3-methylbutyl Limited data; inferred antimicrobial Research chemical
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol 225.26 Fluorophenyl, methoxy, hydroxymethyl COX-2 inhibition, antimicrobial Pharmaceuticals, agrochemicals
(1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol 221.3 Benzyl, dual hydroxymethyl groups Not specified; high solubility inferred Synthetic intermediate
Sucrose glycerol esters Variable Esterified hydroxyls Antibacterial, antifungal Food preservatives, therapeutics

Key Observations :

  • Phenolic vs.
  • Alkyl Chain Impact: The 3-methylbutyl chain in the target compound likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to diol-containing analogs like (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol .
  • Ester Derivatives : Sucrose glycerol esters () exhibit stronger antimicrobial activity, suggesting that esterification of hydroxyl groups enhances bioactivity compared to alkylated or fluorinated derivatives .

Biological Activity

3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol, also known by its CAS number 38906-46-6, is a compound with significant biological activity. Its structure includes a pyrrolidine ring and a phenolic group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H25NO
  • Molecular Weight : 247.376 g/mol
  • Density : 0.996 g/cm³
  • Boiling Point : 360.5 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and signaling pathways.

  • Ion Channel Modulation : Preliminary studies suggest that this compound may influence ion channel activity, which is crucial for cellular signaling processes. For instance, it has been observed to affect the behavior of transient receptor potential (TRP) channels, which play roles in sensory perception and pain modulation .
  • Inhibition of Bacterial Virulence Factors : Research indicates that this compound may inhibit the Type III secretion system (T3SS) in certain pathogenic bacteria. T3SS is a critical virulence mechanism used by Gram-negative bacteria to inject effector proteins into host cells, facilitating infection . In assays conducted at high concentrations (50 µM), the compound demonstrated approximately 50% inhibition of T3SS-mediated secretion .

Pharmacological Applications

The potential therapeutic applications of this compound are diverse:

  • Antimicrobial Activity : Given its ability to inhibit bacterial virulence factors, this compound may serve as a lead in developing new antimicrobial agents targeting resistant strains of bacteria.
  • Pain Management : By modulating ion channels involved in pain signaling, it may have applications in pain relief therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Inhibition of T3SS

A dissertation highlighted the efficacy of this compound in inhibiting the secretion of carboxypeptidase G2 (CPG2) in Citrobacter rodentium, a model for enteropathogenic E. coli. The study reported that at concentrations above the IC50 value, significant inhibition was observed .

Study 2: Ion Channel Interaction

Research published in PubMed Central explored various compounds' interactions with ion channels. The study noted that similar compounds could modulate channel activity, suggesting a potential pathway for further exploration of this compound's effects on neuronal signaling .

Data Summary Table

PropertyValue
Molecular FormulaC16H25NO
Molecular Weight247.376 g/mol
Density0.996 g/cm³
Boiling Point360.5 °C
T3SS Inhibition~50% at 50 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol in laboratory settings?

  • Methodological Answer :

  • Step 1 : Utilize palladium-catalyzed hydrogenation for reducing unsaturated precursors, as demonstrated in acetylenic compound hydrogenation studies .
  • Step 2 : Employ pyrrolidine-based building blocks (e.g., (2,4-dimethyl-1H-pyrrol-3-yl)methanol) to construct the heterocyclic core, followed by alkylation with 3-methylbutyl groups .
  • Step 3 : Final phenolic functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic ring substitution .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and phenolic moieties using 1^1H and 13^{13}C NMR, referencing NIST-standardized chemical shifts for phenolic derivatives .
  • HPLC-MS : Quantify purity (>95%) via reverse-phase chromatography with UV detection at 254 nm, coupled with mass spectrometry for molecular ion verification .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Storage Recommendations :
  • Short-term : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the phenolic group .
  • Long-term : Lyophilize and store as a solid at -80°C with desiccants to minimize hydrolysis of the pyrrolidine ring .
  • Stability Testing : Monitor degradation via accelerated thermal stress tests (40°C/75% RH for 4 weeks) and analyze by TLC or HPLC .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectroscopic data during characterization?

  • Methodological Answer :

  • Hyphenated Techniques : Combine GC-MS or LC-MS to differentiate isobaric impurities or tautomers .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict 1^1H NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace ambiguous signals in complex NMR spectra .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • SAR Design :
  • Step 1 : Synthesize analogs with modified alkyl chains (e.g., varying 3-methylbutyl substituents) and assess bioactivity in cellular assays (e.g., antimicrobial or anticancer screens) .
  • Step 2 : Perform molecular docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors) .
  • Step 3 : Validate hypotheses using in vitro enzyme inhibition assays (e.g., IC50_{50} determination) and correlate with computational predictions .

Q. What advanced techniques are suitable for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor reaction intermediates during catalytic hydrogenation or oxidation .
  • Kinetic Isotope Effects (KIE) : Investigate mechanistic pathways (e.g., H+^+ transfer in acid-catalyzed reactions) using deuterated analogs .
  • X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry in metal-catalyzed reactions involving the pyrrolidine nitrogen .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Systematic Solubility Profiling :
  • Test solubility in 10+ solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis under controlled temperature (25°C ± 0.5°C) .
  • Compare with computational solubility predictions (e.g., COSMO-RS) to identify outliers due to polymorphic forms or hydration .
  • Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and solvent interactions .

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